2,6-Ditert-butyl-4-[morpholin-4-yl(naphthalen-1-yl)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Ditert-butyl-4-[morpholin-4-yl(naphthalen-1-yl)methyl]phenol typically involves multi-step organic reactions. The reaction conditions often require the use of strong acids or Lewis acids as catalysts, such as aluminum chloride or boron trifluoride, under controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize reaction conditions and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,6-Ditert-butyl-4-[morpholin-4-yl(naphthalen-1-yl)methyl]phenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the morpholine or naphthalene moieties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenolic or naphthalene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce modified morpholine derivatives. Substitution reactions can introduce various functional groups onto the phenolic or naphthalene rings, leading to a wide range of derivatives .
Scientific Research Applications
2,6-Ditert-butyl-4-[morpholin-4-yl(naphthalen-1-yl)methyl]phenol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antioxidant or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 2,6-Ditert-butyl-4-[morpholin-4-yl(naphthalen-1-yl)methyl]phenol involves its interaction with specific molecular targets and pathways. The phenolic group can act as an antioxidant by scavenging free radicals, while the morpholine and naphthalene moieties may interact with biological membranes or enzymes to exert their effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Ditert-butyl-4-methylphenol: Known for its antioxidant properties and used as a stabilizer in various applications.
2,6-Ditert-butyl-4-hydroxyanisole: Another antioxidant compound with similar structural features but different functional groups.
Uniqueness
2,6-Ditert-butyl-4-[morpholin-4-yl(naphthalen-1-yl)methyl]phenol stands out due to its unique combination of a phenolic core, bulky tert-butyl groups, and the presence of both morpholine and naphthalene moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for diverse research and industrial applications .
Properties
IUPAC Name |
2,6-ditert-butyl-4-[morpholin-4-yl(naphthalen-1-yl)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37NO2/c1-28(2,3)24-18-21(19-25(27(24)31)29(4,5)6)26(30-14-16-32-17-15-30)23-13-9-11-20-10-7-8-12-22(20)23/h7-13,18-19,26,31H,14-17H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDCPMAUPDJITQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=CC3=CC=CC=C32)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.